ARN14974

Acid Ceramidase Enzyme Inhibition Metabolic Stability

ARN14974 is the reference standard for in vivo acid ceramidase (AC) inhibition, uniquely combining potent IC₅₀ (79 nM) with high chemical/metabolic stability (t½ >5 h buffer, >2 h plasma) and well-characterized systemic tissue distribution. Unlike carmofur (5-FU prodrug with off-target activity) or ARN14988 (limited tissue data), ARN14974 delivers sustained multi-organ AC suppression (lung 70%, heart 60%, kidney 44%, brain 40%, liver 35% at 10 mg/kg i.p.) with a clean selectivity profile (≤17.1% inhibition of 14 off-targets at 10 µM). Ideal for long-term cell culture studies, cancer biology, obesity-related glomerulopathy, and systemic inflammation models. Available in high purity (≥98%) from leading suppliers.

Molecular Formula C24H21FN2O3
Molecular Weight 404.4414
CAS No. 1644158-57-5
Cat. No. B605581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN14974
CAS1644158-57-5
SynonymsARN14974;  ARN-14974;  ARN 14974;  Acid Ceramidase Inhibitor 17a; 
Molecular FormulaC24H21FN2O3
Molecular Weight404.4414
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O
InChIInChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28)
InChIKeyDPYVAZSLMQCVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ARN14974: Potent, Selective, and Systemically Active Acid Ceramidase Inhibitor for Sphingolipid Research and Drug Discovery


ARN14974 (CAS 1644158-57-5) is a benzoxazolone carboxamide analog that functions as a potent, selective, and systemically active inhibitor of intracellular acid ceramidase (AC; ASAH1), a key enzyme in sphingolipid metabolism that hydrolyzes ceramide into sphingosine and fatty acid. It inhibits recombinant human AC with an IC₅₀ of 79 nM [1]. The compound is characterized by its high chemical and metabolic stability, favorable pharmacokinetic profile in mice, and broad tissue distribution following systemic administration, making it a validated pharmacological tool for interrogating AC biology in cellular and animal models [2].

Why In-Class Acid Ceramidase Inhibitors Like Carmofur or ARN14988 Cannot Substitute for ARN14974 in Critical Assays


Acid ceramidase inhibitors exhibit significant divergence in chemical scaffold, potency, selectivity profile, metabolic stability, and in vivo pharmacokinetics, rendering them non-interchangeable. While carmofur demonstrates higher in vitro potency against rat AC (IC₅₀ = 29 nM), it is a prodrug of 5-fluorouracil with off-target protease activity and limited plasma stability, complicating data interpretation in long-term or in vivo studies [1][2]. Conversely, ARN14988, though more potent against human AC (IC₅₀ = 12.8 nM), possesses a distinct chemical structure and its advanced development in glioblastoma models does not imply equivalent performance in other tissue contexts or assay formats . ARN14974 uniquely combines a balanced activity-stability profile with well-characterized systemic tissue distribution, making it the reference standard for in vivo AC inhibition studies where sustained target engagement across multiple organs is required .

ARN14974 (BOC) Comparative Evidence Guide: Differentiated Potency, Stability, and In Vivo Pharmacodynamics


Balanced In Vitro Potency and Metabolic Stability Superior to Carmofur

ARN14974 demonstrates an IC₅₀ of 79 nM against recombinant human AC in a lysosomal lysate assay from HEK293 cells [1]. While carmofur exhibits higher potency in a rat AC assay (IC₅₀ = 29 nM) [2], ARN14974 provides superior chemical and metabolic stability. Specifically, ARN14974 maintains a half-life (t₁/₂) of >5 hours in aqueous buffers at both pH 4.5 and 7.4, and >2 hours in murine plasma at 37 °C . In contrast, carmofur is a prodrug that releases 5-fluorouracil and has a plasma half-life of 2-4 hours in humans, with stability data in murine plasma not directly comparable or demonstrating similar robustness [3].

Acid Ceramidase Enzyme Inhibition Metabolic Stability

Broad Selectivity Profile Over a Panel of 15 Enzymes, Differentiating from Off-Target Prone Inhibitors

ARN14974 demonstrates high selectivity for acid ceramidase, as assessed against a diverse panel of 15 enzymes. At a concentration of 10 µM, ARN14974 inhibited cathepsin D by only 67% and showed ≤17.1% inhibition against the remaining enzymes, which included proteases, lipoxygenases, cyclooxygenases, sPLA2, and monoacylglycerol lipase . This is a critical differentiator from compounds like carmofur, which is known to inhibit SARS-CoV-2 main protease (Mpro), fatty acid amide hydrolase (FAAH), and N-acylethanolamine acid amidase (NAAA) in addition to its AC activity, thereby introducing significant potential for off-target biological effects .

Selectivity Profiling Off-Target Activity Enzyme Panel

Systemic In Vivo Target Engagement Across Multiple Organs with Defined Pharmacokinetics

Following intraperitoneal (i.p.) administration of 10 mg/kg in mice, ARN14974 achieves substantial and sustained inhibition of AC activity across a range of organs. Tissue AC activity was reduced by 70% in lung, 60% in heart, 44% in kidney, 40% in brain (hippocampus), and 35% in liver . This is supported by well-characterized pharmacokinetic parameters in mice: Tₘₐₓ = 30 min, Cₘₐₓ = 1.768 µg/mL, t₁/₂ = 458 min, and AUC₀₋₈ₕ = 0.31 mg·min/mL . While ARN14988 also demonstrates tissue distribution, its primary characterization is focused on glioblastoma models, and its systemic PK/PD profile is not as broadly established across multiple organs as that of ARN14974 [1].

In Vivo Pharmacodynamics Tissue Distribution Pharmacokinetics

Optimal Research and Industrial Application Scenarios for ARN14974 Based on Comparative Evidence


In Vivo Studies of Systemic Sphingolipid Metabolism and Inflammation

ARN14974 is the preferred tool for in vivo investigations requiring sustained, multi-organ inhibition of acid ceramidase. Its established PK/PD profile (t₁/₂ = 458 min; tissue AC reduction: lung 70%, heart 60%, kidney 44%, brain 40%, liver 35% at 10 mg/kg i.p.) ensures reliable target engagement across critical metabolic and inflammatory tissues . This is essential for studies on obesity-related glomerulopathy, insulin signaling, or systemic inflammation where carmofur's prodrug nature and off-target activity would confound results, and where ARN14988's tissue distribution is less characterized [1][2].

Long-Term Cellular Assays and Functional Genomics Screens Requiring Stable Target Inhibition

In long-term cell culture experiments (>6 hours), ARN14974's superior stability (t₁/₂ >5 h in buffer, >2 h in plasma) provides consistent AC inhibition without the need for frequent media replenishment or the risk of compound degradation artifacts . This is a critical advantage over carmofur, which releases 5-fluorouracil and may exhibit variable activity over time. ARN14974's clean selectivity profile (≤17.1% inhibition of 14 off-target enzymes at 10 µM) further ensures that phenotypic outcomes are directly linked to AC modulation .

Mechanistic Studies of Ceramide Signaling in Cancer Cell Apoptosis and Proliferation

ARN14974 is the established standard for dissecting the role of ceramide accumulation in cancer biology. Its use in SW403 adenocarcinoma and RAW 264.7 macrophage models has demonstrated robust, dose-dependent increases in pro-apoptotic ceramide species and decreases in sphingosine, validating its utility in cancer research . When compared to ARN14988, which is primarily optimized for glioblastoma cytotoxicity, ARN14974 offers a broader, more extensively validated profile for diverse cancer cell lines and in vivo models of tumor progression [3].

Pharmacological Validation of Acid Ceramidase as a Drug Target

For target validation studies, ARN14974 serves as a critical chemical probe due to its well-defined, multi-dimensional differentiation. Its combination of moderate potency, high selectivity, metabolic stability, and systemic in vivo activity makes it an ideal benchmark for benchmarking novel AC inhibitors and for establishing the therapeutic potential of AC inhibition across various disease indications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARN14974

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.